Complestatin B
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Description
Complestatin B is a heterodetic cyclic peptide that is chloropeptin II in which the indole moiety is oxidised to the corresponding 3-hydroxy-2-oxindole. It is a HIV-1 integrase inhibitor isolated from Streptomyces. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is an organochlorine compound, a heterodetic cyclic peptide, a cyclic ether, a member of indoles and a polyphenol.
Scientific Research Applications
Antibacterial and Antifungal Properties
Complestatin exhibits significant antibacterial and antifungal activities. Studies have demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA), by targeting fatty acid synthesis in these bacteria (Kwon et al., 2015).
Neuroprotective Effects
Complestatin has been identified as a potential neuroprotective agent. It has been found to protect cultured cortical neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA) and other excitatory amino acids. This neuroprotective behavior is attributed to its blockade of Ca2+ ion entry and accumulation after activation of NMDA receptors (Seo et al., 2001).
Anti-HIV Properties
Complestatin has been identified as a potent natural product inhibitor of HIV-1 integrase, a key enzyme in the viral replication process. This property suggests its potential application in HIV treatment and the understanding of HIV-1 integrase as a target for drug development (Singh et al., 2001).
Anti-Complement Activities
Complestatin demonstrates significant anti-complement activities, which are valuable in combating diseases caused by abnormal activation of the human complement system. This property positions it as a potential pharmaceutical agent for conditions involving complement system dysregulation (Chen et al., 2018).
Biosynthesis and Biotechnological Potential
The biosynthesis of complestatin involves complex pathways and unique building blocks, offering insights into natural product biosynthesis and potential avenues for biotechnological applications. Understanding these pathways can aid in the development of synthetic methods and the discovery of novel compounds (Chiu et al., 2001).
Properties
Molecular Formula |
C61H45Cl6N7O17 |
---|---|
Molecular Weight |
1360.8 g/mol |
IUPAC Name |
(2R)-2-[[(17R,20R,23R,26R,29S)-20,26-bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-15,37-dihydroxy-28-methyl-14,18,21,24,27-pentaoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,31,34-nonaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C61H45Cl6N7O17/c1-74-42(54(82)73-47(59(87)88)24-4-7-30(75)8-5-24)12-23-2-9-31(10-3-23)91-43-21-26-13-32(49(43)77)25-6-11-33-40(20-25)69-60(89)61(33,90)22-41(68-57(85)48(76)29-18-38(66)52(80)39(67)19-29)53(81)70-45(27-14-34(62)50(78)35(63)15-27)55(83)71-44(26)56(84)72-46(58(74)86)28-16-36(64)51(79)37(65)17-28/h2-11,13-21,41-42,44-47,75,77-80,90H,12,22H2,1H3,(H,68,85)(H,69,89)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t41-,42+,44-,45-,46-,47-,61?/m1/s1 |
InChI Key |
NGSUYOQYYVLKJJ-NAZRFLCCSA-N |
Isomeric SMILES |
CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)(C(=O)N6)O)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)(C(=O)N6)O)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
Synonyms |
neuroprotectin B |
Origin of Product |
United States |
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